5-iodo-1,3-oxazole hydrochloride
Description
Significance of 1,3-Oxazole Scaffolds in Contemporary Heterocyclic Synthesis
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities. chemmethod.comchemmethod.com The versatility of the oxazole (B20620) scaffold allows for various substitution patterns, which are crucial in determining the biological and chemical properties of the resulting molecules. chemmethod.comchemmethod.com The development of new synthetic strategies for constructing and functionalizing the oxazole ring has been a significant area of research, as these heterocycles serve as intermediates, catalytic ligands, and essential building blocks for pharmaceuticals. thepharmajournal.com
The presence of the 1,3-oxazole moiety can be found in a variety of biologically active compounds, including those with anticancer, antiviral, antibacterial, and anti-inflammatory properties. thepharmajournal.comnih.gov For instance, the natural products diazonamide and phorboxazole, which contain oxazole rings, have demonstrated anticancer activity. thepharmajournal.com This highlights the importance of the oxazole framework in the design and discovery of new therapeutic agents.
Importance of Halogenated Oxazoles as Versatile Synthetic Precursors
The introduction of a halogen atom, such as iodine, onto the oxazole ring dramatically enhances its synthetic utility. Halogenated oxazoles, like 5-iodo-1,3-oxazole, are highly valued as versatile precursors in organic synthesis. vulcanchem.com The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.
This reactivity allows for the regioselective introduction of a wide array of functional groups at the 5-position of the oxazole ring. nih.gov Synthetic methodologies such as the "halogen dance" rearrangement and hypervalent iodine-mediated cyclization have been explored to create iodinated oxazoles. vulcanchem.comnsf.gov These methods provide pathways to 2,4,5-trisubstituted-1,3-oxazoles, opening up new avenues for creating highly functionalized and complex molecules. nih.gov The ability to perform these transformations under mild conditions makes halogenated oxazoles, including 5-iodo-1,3-oxazole, indispensable tools for the modern synthetic chemist. organic-chemistry.orgthieme-connect.com
Research Context and Scope for 5-Iodo-1,3-Oxazole Hydrochloride
The hydrochloride salt of 5-iodo-1,3-oxazole is of particular interest due to its potential for improved handling and solubility characteristics compared to the free base. The protonated nitrogen atom in the hydrochloride salt can influence the reactivity of the oxazole ring. vulcanchem.com The molecular formula of this compound is C₃H₃INO·HCl, with a corresponding molecular weight of 245.45 g/mol . vulcanchem.com
Research on this specific compound focuses on its synthesis, characterization, and application as a synthetic intermediate. While experimental data for this particular hydrochloride salt is not extensively available, its properties can be extrapolated from similar iodinated oxazole derivatives. vulcanchem.com The presence of the iodine atom makes it a prime candidate for reactions that form new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of more elaborate molecular architectures.
De Novo Synthesis Approaches to the 1,3-Oxazole Ring System
The formation of the 1,3-oxazole ring is the foundational step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic core, each with its own set of advantages and substrate scope. These methods can be broadly categorized into several key approaches.
Cyclization Reactions for Oxazole Formation
The creation of the oxazole ring can be achieved through several powerful cyclization reactions. These methods typically involve the formation of key carbon-oxygen and carbon-nitrogen bonds to build the five-membered ring.
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and efficient pathways for the construction of heterocyclic systems. nsf.govthieme-connect.comumn.edu These reagents can facilitate oxidative cyclization reactions, acting as both an activating agent and, in some cases, a source of heteroatoms. umn.edubenthamdirect.com In the context of oxazole synthesis, hypervalent iodine(III) compounds are particularly effective in mediating the cyclization of suitable acyclic precursors. researchgate.net
One common strategy involves the oxidative cycloisomerization of N-propargyl amides. benthamdirect.com In these reactions, a hypervalent iodine(III) species activates the carbon-carbon triple bond of the propargyl group, making it susceptible to intramolecular attack by the amide oxygen. This cyclization event leads to the formation of an oxazoline (B21484) intermediate, which can then be oxidized to the corresponding oxazole. The choice of the hypervalent iodine reagent and reaction conditions can influence the efficiency and scope of this transformation. For instance, reagents like (diacetoxyiodo)benzene (B116549) can be used to promote such cyclizations. nsf.gov
A general representation of this process is the reaction of an alkyne with iodosylbenzene in a nitrile solution in the presence of a strong acid like trifluoromethanesulfonic acid, which results in the formation of substituted oxazoles. nsf.gov
Iodine-catalyzed oxidative annulation represents another effective strategy for the synthesis of the oxazole core. acs.org This approach often involves a multicomponent reaction where the oxazole ring is assembled from simpler starting materials in a single pot. For example, a [3+1+1] oxidative annulation of substituted acetophenones with ammonium (B1175870) acetate (B1210297) and dimethyl sulfoxide (B87167) (DMSO) using a phosphorus-iodine-based oxidant can yield 5-substituted oxazoles. researchgate.net
A plausible mechanism for such iodine-catalyzed reactions involves the initial formation of an enamine or enolate from the ketone, which then reacts with an iodine species. Subsequent cyclization with the nitrogen source and oxidation leads to the aromatic oxazole ring. nih.gov These methods are attractive due to their atom economy and the use of a relatively benign and inexpensive catalyst. researchgate.net
Table 1: Comparison of Hypervalent Iodine-Mediated and Iodine-Catalyzed Oxazole Synthesis
| Feature | Hypervalent Iodine-Mediated Cyclization | Iodine-Catalyzed Oxidative Annulation |
| Iodine Source | Stoichiometric hypervalent iodine reagent (e.g., PhI(OAc)₂) nsf.gov | Catalytic molecular iodine (I₂) acs.orgnih.gov |
| Typical Precursors | N-propargyl amides, alkynes, nitriles nsf.govbenthamdirect.com | Ketones, amines/ammonia source acs.orgresearchgate.net |
| Reaction Type | Intramolecular cyclization/intermolecular annulation nsf.govbenthamdirect.com | Multicomponent annulation researchgate.net |
| Key Advantage | Mild conditions, functional group tolerance | Atom economy, use of a simple catalyst |
The Van Leusen oxazole synthesis is a classic and versatile method for preparing 5-substituted oxazoles. ijpsonline.comnih.gov The traditional reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.org The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates toluenesulfinic acid to afford the oxazole. mdpi.comnih.gov
Modifications to the Van Leusen synthesis have expanded its scope and applicability. For instance, one-pot procedures have been developed for the synthesis of 4,5-disubstituted oxazoles using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid. organic-chemistry.org Furthermore, microwave-assisted Van Leusen synthesis has been reported to provide rapid and efficient access to 5-aryl-1,3-oxazoles. nih.gov For the synthesis of a 5-iodo-oxazole, a potential modification could involve using an iodine-containing aldehyde as a starting material.
The Bredereck reaction offers a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com This method is valued for its efficiency and economic viability. ijpsonline.com An improvement on this method utilizes α-hydroxyketones as starting materials, expanding the substrate scope. ijpsonline.com While the classic Bredereck reaction is not directly suited for producing a 5-iodo-oxazole, derivatives of this reaction could potentially be adapted. For example, employing an appropriately substituted α-haloketone and formamide (B127407) could, in principle, lead to an oxazole that could be subsequently iodinated at the 5-position.
Regioselective Introduction of the 5-Iodo Moiety
Once the 1,3-oxazole ring is formed, the next crucial step is the regioselective introduction of the iodine atom at the C5 position. The electronic nature of the oxazole ring generally directs electrophilic substitution to the C5 position, which is the most electron-rich carbon.
A common method for the iodination of aromatic and heteroaromatic systems is direct electrophilic iodination. Reagents such as molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, mercury(II) oxide) can be employed. ic.ac.uk For oxazoles, the use of iodine and a base or a mercury salt can facilitate the regioselective installation of the iodo group at the 5-position. ic.ac.uk
Another powerful technique for introducing halogens is the "halogen dance" reaction. nih.gov This base-catalyzed isomerization can be used to move a halogen from one position to another on a heterocyclic ring. While often used for bromo derivatives, a similar strategy could be envisioned for iodo compounds or for converting a bromo-oxazole into the desired 5-iodo-oxazole via a halogen exchange reaction, such as a Finkelstein reaction. vulcanchem.com For example, a 5-bromo-1,3-oxazole could potentially be converted to 5-iodo-1,3-oxazole by treatment with sodium iodide.
Finally, the formation of the hydrochloride salt is typically achieved in the final step by treating the purified 5-iodo-1,3-oxazole base with a solution of hydrochloric acid in a suitable solvent, such as ether or methanol, followed by precipitation or evaporation to yield the desired salt.
Table 2: Summary of Synthetic Strategies for 5-Iodo-1,3-Oxazole
| Step | Method | Description | Key Reagents |
| Oxazole Formation | Modified Van Leusen Synthesis | Reaction of an iodo-aldehyde with TosMIC. mdpi.comnih.gov | Iodo-aldehyde, TosMIC, Base (e.g., K₂CO₃) |
| Oxazole Formation | Hypervalent Iodine Chemistry | Cyclization of an appropriate precursor. benthamdirect.com | N-propargyl amide, PhI(OAc)₂ |
| Iodination | Electrophilic Iodination | Direct iodination of a pre-formed oxazole ring. | 1,3-oxazole, I₂, Oxidizing agent (e.g., HgO) ic.ac.uk |
| Iodination | Halogen Exchange | Conversion of a 5-bromo-oxazole to a 5-iodo-oxazole. | 5-bromo-1,3-oxazole, NaI |
| Salt Formation | Acid Treatment | Reaction of the free base with hydrochloric acid. | 5-iodo-1,3-oxazole, HCl |
An in-depth examination of the synthetic pathways leading to this compound reveals several nuanced strategies. The methodologies for creating this specific halogenated heterocycle and its subsequent salt form are critical for its application in further chemical synthesis. This article focuses exclusively on the established methods for its preparation, including direct and metal-mediated iodination techniques, and the final salt formation step.
2 Synthetic Methodologies for this compound
The synthesis of 5-iodo-1,3-oxazole is a process that requires regioselective control to ensure the iodine atom is introduced at the desired C-5 position of the oxazole ring. The oxazole ring's aromaticity is less than that of thiazole, influencing its reactivity. wikipedia.org
1 Direct Iodination Strategies (e.g., Electrophilic Aromatic Iodination)
Direct electrophilic aromatic substitution on an unsubstituted 1,3-oxazole ring is challenging. The oxazole ring is relatively electron-deficient, and electrophilic attack, while generally favoring the C-5 position, often requires the presence of activating, electron-donating groups on the ring. wikipedia.orgpharmaguideline.com For the parent oxazole, direct iodination is not a commonly reported high-yield procedure due to the deactivation of the ring.
However, methods using molecular iodine in the presence of a base or an oxidizing agent have been developed for certain substituted oxazoles. For instance, the reagent system of iodine and potassium carbonate in DMF has been shown to be effective in promoting oxazole synthesis from α-bromoketones and benzylamine (B48309) derivatives, indicating iodine's role in oxazole chemistry. rsc.org Additionally, hypervalent iodine(III) reagents are known to mediate the synthesis of highly substituted oxazoles from ketones and nitriles, although this typically builds the ring rather than halogenating a pre-existing one. nih.gov While these methods highlight iodine's utility in oxazole synthesis, a direct and efficient C-5 iodination of the simple 1,3-oxazole parent ring remains a complex task that is often bypassed in favor of more reliable, indirect methods.
2 Metalation-Directed Iodination at the C-5 Position
A more effective and regioselective strategy for introducing an iodine atom at the C-5 position involves a metalation-deprotonation approach. This method typically uses a directing group at the C-2 position to facilitate the selective removal of the proton at C-5 by a strong base, followed by quenching the resulting carbanion with an iodine source.
One established method involves the use of a 2-(phenylsulfonyl)-1,3-oxazole substrate. The sulfonyl group at C-2 activates the C-5 proton for abstraction. Treatment with a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) selectively generates a C-5 carbanion. This anion can then be trapped by introducing an electrophile. For the synthesis of the 5-iodo derivative, molecular iodine (I₂) is used as the electrophilic iodine source. nih.gov This approach provides a general and reliable route to 5-substituted oxazoles, including 5-iodo-2-(phenylsulfonyl)-1,3-oxazole, from which the directing group can potentially be removed in subsequent steps. nih.gov
Table 1: Metalation-Directed Iodination of a C-2 Substituted Oxazole
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Substrate | 2-(Phenylsulfonyl)-1,3-oxazole | Provides a directing group and an activatable C-5 proton. nih.gov |
| Metalation | Lithium Diisopropylamide (LDA) in THF, -78 °C | Selective deprotonation at the C-5 position to form a carbanion. nih.gov |
| Iodination | Molecular Iodine (I₂) | Acts as an electrophile to quench the C-5 carbanion, introducing iodine. nih.gov |
This strategy highlights the power of directed ortho metalation (DoM) principles applied to heterocyclic systems, allowing for high regioselectivity that is difficult to achieve with direct electrophilic substitution.
3 Strategies Utilizing Halogen Dance Isomerization Precursors
The term "halogen dance" in oxazole chemistry often refers to the base-mediated isomerization of a halogen substituent from one position to another, for example, from C-5 to C-4. researchgate.netnih.gov While this is a reaction of a 5-halooxazole, the underlying chemistry can be adapted to synthesize them from different halogenated precursors.
A key strategy involves a lithium-halogen exchange. This process typically starts with a 5-bromooxazole (B1343016), which is often more accessible than the corresponding iodo compound. The 5-bromooxazole is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperature. This does not cause deprotonation but rather a rapid exchange of the bromine atom for a lithium atom, generating a 5-lithiooxazole intermediate with high regioselectivity. This highly reactive intermediate can then be quenched with a suitable electrophile. researchgate.net
To synthesize 5-iodo-1,3-oxazole, the 5-lithiooxazole intermediate is trapped with a source of electrophilic iodine, such as a solution of molecular iodine (I₂). This sequence effectively replaces the bromine atom at C-5 with an iodine atom.
Table 2: Synthesis via Halogen Exchange from a Bromo-Oxazole Precursor
| Step | Starting Material | Reagent/Condition | Intermediate | Electrophile | Product |
|---|
| Halogen Exchange | 5-Bromooxazole | n-Butyllithium (n-BuLi), THF, -78 °C | 5-Lithiooxazole | Molecular Iodine (I₂) | 5-Iodooxazole (B2690904) |
This methodology is synthetically valuable as it provides access to 5-iodooxazoles from more readily available 5-bromooxazole precursors.
Structure
3D Structure of Parent
Properties
CAS No. |
2763759-84-6 |
|---|---|
Molecular Formula |
C3H3ClINO |
Molecular Weight |
231.42 g/mol |
IUPAC Name |
5-iodo-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C3H2INO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H |
InChI Key |
MPRWFMFMPUBDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)I.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Iodo 1,3 Oxazole Hydrochloride
3 Formation and Isolation of the Hydrochloride Salt
Oxazoles are weak bases due to the lone pair of electrons on the nitrogen atom at the 3-position. wikipedia.orgpharmaguideline.com They can react with strong acids to form stable salts. The formation of 5-iodo-1,3-oxazole hydrochloride involves the protonation of the oxazole (B20620) nitrogen by hydrochloric acid.
The procedure for preparing the hydrochloride salt is typically straightforward. The freebase, 5-iodo-1,3-oxazole, is first dissolved in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate (B1210297), or methanol. chemmethod.comchemmethod.com Subsequently, a solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the oxazole. Alternatively, dry hydrogen chloride gas can be bubbled through the solution.
Upon introduction of HCl, the nitrogen atom of the oxazole ring is protonated, leading to the formation of the 5-iodo-1,3-oxazolium chloride salt. This salt is generally much less soluble in non-polar organic solvents than its freebase form and will precipitate out of the solution. The solid hydrochloride salt can then be isolated from the reaction mixture by standard laboratory techniques, such as vacuum filtration, followed by washing with a small amount of the anhydrous solvent to remove any unreacted starting materials. The isolated solid is then typically dried under vacuum to yield the final this compound product.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-iodo-1,3-oxazole |
| Thiazole |
| Iodine |
| Potassium carbonate |
| α-bromoketones |
| 2-(phenylsulfonyl)-1,3-oxazole |
| Lithium diisopropylamide (LDA) |
| Tetrahydrofuran (B95107) (THF) |
| Molecular iodine (I₂) |
| 5-iodo-2-(phenylsulfonyl)-1,3-oxazole |
| 5-bromooxazole (B1343016) |
| n-butyllithium (n-BuLi) |
| 5-lithiooxazole |
| Hydrogen chloride (HCl) |
| Diethyl ether |
| Ethyl acetate |
| Methanol |
Reactivity and Transformation of 5 Iodo 1,3 Oxazole Hydrochloride
Cross-Coupling Reactions at the C-5 Position of the Oxazole (B20620) Ring
The carbon-iodine bond at the C-5 position of the oxazole ring provides a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. researchgate.net These methods are widely employed for the late-stage functionalization of the oxazole core, allowing for the introduction of a diverse array of substituents.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds in organic synthesis. researchgate.netjocpr.com In the context of 5-iodo-1,3-oxazole, these reactions enable the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the C-5 position.
The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a prominent example. libretexts.org 5-Iodo-1,3-oxazole can be effectively coupled with a range of arylboronic acids to yield 5-aryl-1,3-oxazoles. nih.gov This reaction typically proceeds under mild conditions with a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.gov The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a broad spectrum of 5-substituted oxazoles with high yields. libretexts.orgnih.gov
The Stille coupling offers another avenue for C-C bond formation, utilizing organotin reagents. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The coupling of 5-iodo-1,3-oxazole with organostannanes, catalyzed by a palladium complex, provides access to a diverse set of substituted oxazoles. organic-chemistry.orgresearchgate.net The reaction mechanism involves oxidative addition of the iodo-oxazole to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product. wikipedia.org
The Negishi coupling , which employs organozinc reagents, is also a valuable tool for the functionalization of 5-iodo-1,3-oxazole. nih.gov This method is particularly useful for introducing alkyl or aryl groups. Transmetalation from an organozinc species to a palladium complex is a key step in this process, often overcoming limitations encountered with other coupling methods. acs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position of Iodo-Oxazoles
| Coupling Reaction | Reactants | Catalyst | Product | Reference |
| Suzuki-Miyaura | 5-Iodo-1,3-oxazole, Arylboronic acid | Pd(PPh₃)₄, Base | 5-Aryl-1,3-oxazole | nih.gov |
| Stille | 5-Iodo-1,3-oxazole, Organostannane | Pd complex | 5-Substituted-1,3-oxazole | organic-chemistry.orgresearchgate.net |
| Negishi | 5-Iodo-1,3-oxazole, Organozinc reagent | Pd complex | 5-Alkyl/Aryl-1,3-oxazole | nih.gov |
Nucleophilic Substitution and Addition Reactions
The reactivity of 5-iodo-1,3-oxazole hydrochloride is not limited to cross-coupling reactions. The carbon-iodine bond and the oxazole ring itself can participate in nucleophilic substitution and addition reactions, providing alternative pathways for functionalization.
Examples of nucleophiles that can displace the iodo group include amines and thiols. Such reactions would lead to the formation of 5-amino- and 5-thio-substituted oxazoles, respectively. The conditions for these substitutions would need to be carefully controlled to avoid undesired side reactions or ring-opening of the oxazole nucleus. pharmaguideline.com
The oxazole ring itself can undergo reactions under specific conditions. While generally stable, the oxazole ring can be susceptible to cleavage under harsh reaction conditions or in the presence of certain nucleophiles. pharmaguideline.comslideshare.net For instance, strong nucleophiles can attack the C2-position, which is the most electron-deficient carbon, potentially leading to ring-opening. pharmaguideline.com
However, under controlled conditions, reactions involving the oxazole ring can be synthetically useful. For example, cycloaddition reactions, such as Diels-Alder reactions, can occur where the oxazole acts as a diene, particularly when electron-donating substituents are present on the ring. pharmaguideline.com The furan-type oxygen atom at the 1-position contributes to this diene-like behavior. pharmaguideline.com
Metallation at the C2-position is also a known reaction of oxazoles, although the resulting 2-lithio-oxazoles can be unstable and fragment into open-chain isocyanides. pharmaguideline.com The reactivity of the oxazole ring in this compound would be influenced by the iodo-substituent and the protonated nitrogen of the hydrochloride salt.
Role as a Key Synthetic Building Block for Complex Molecular Architectures
This compound serves as a crucial starting material for creating intricate molecules. The iodine atom at the C-5 position is an excellent leaving group and a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This capability allows chemists to build complex structures from a relatively simple, functionalized heterocyclic core.
The 1,3-oxazole moiety is a key component of numerous marine natural products, many of which exhibit significant biological activities, including antitumor and antimicrobial properties. nih.govresearchgate.net While direct references to this compound in the total synthesis of specific natural products are not extensively detailed in the provided results, the strategic importance of halogenated oxazoles is well-established. For instance, 2,5-disubstituted oxazoles are structural motifs in natural products like hennoxazole A and the diazonamides. nih.gov The synthesis of such compounds often relies on the functionalization of an oxazole core, where a 5-iodo substituent is a prime candidate for introducing molecular complexity via cross-coupling reactions. The ability to form 5-iodo- and 5-tri-n-butylstannyl oxazoles opens up access to these powerful bond-forming reactions, which are fundamental in the synthesis of complex natural products. nih.gov
Many marine-derived alkaloids containing the 1,3-oxazole ring are peptides, macrolides, or polyketides. nih.gov The construction of these complex structures often involves the coupling of various fragments. A 5-iodooxazole (B2690904) fragment would be an ideal electrophilic partner in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to link it with other parts of the target natural product. For example, the synthesis of texamine and balsoxin, two naturally occurring 2,5-diaryloxazoles, highlights the utility of building upon the oxazole scaffold. organic-chemistry.org
5-Iodo-1,3-oxazole is a key intermediate for the synthesis of highly substituted and polyfunctionalized heterocyclic compounds. The carbon-iodine bond at the C-5 position is particularly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkenyl, and alkynyl groups. nih.govnih.gov
Common cross-coupling reactions involving 5-iodooxazoles include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, typically for arylation. nih.gov
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl substituents. nih.gov
Stille Coupling: Coupling with organostannanes. nih.gov
Negishi Coupling: Reaction with organozinc reagents. nih.govnih.gov
These reactions provide a modular and efficient way to create libraries of substituted oxazoles from a common 5-iodo precursor. For example, treatment of a 5-iodo-1-aryl-3-(trifluoromethyl)pyrazole with phenylboronic acid under Suzuki-Miyaura conditions resulted in the corresponding 5-phenylated pyrazole (B372694) in good yield. nih.gov A similar strategy is applicable to 5-iodooxazoles for generating 5-aryloxazoles. researchgate.net
Furthermore, the reactivity of the oxazole ring itself can be exploited. Deprotonation at other positions, followed by reaction with electrophiles, can lead to trisubstituted oxazoles. For instance, a "halogen dance" reaction has been observed where a 5-bromo-2-phenylthio-1,3-oxazole isomerizes to a more reactive 5-lithio-4-bromo intermediate, which can then be functionalized. nih.gov This highlights the complex reactivity patterns that can be harnessed to generate diverse heterocyclic structures.
The table below summarizes the utility of 5-iodoheterocycles in various palladium-catalyzed cross-coupling reactions to generate highly substituted derivatives.
| Reaction Type | Reactant | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-1,3-oxazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-1,3-oxazole |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | 5-Substituted-1,3-oxazole |
| Negishi | Organozinc (e.g., R-ZnCl) | Pd(PPh₃)₄ | 5-Substituted-1,3-oxazole |
| Aminocarbonylation | Amine, Carbon Monoxide | Pd(PPh₃)₄ / Base | 1,3-Oxazole-5-carboxamide |
This table represents typical reaction types and conditions for functionalizing iodo-heterocycles, which are applicable to 5-iodo-1,3-oxazole.
The reliable and versatile reactivity of this compound makes it an excellent building block for the generation of chemical libraries for drug discovery and materials science. The ability to systematically vary the substituent at the C-5 position through high-throughput cross-coupling reactions allows for the rapid creation of a large number of diverse molecules based on the oxazole scaffold. researchgate.net
This approach is central to modern medicinal chemistry, where libraries of related compounds are synthesized and screened for biological activity. For example, a library of 1,3-oxazole sulfonamides was synthesized and screened for anticancer activity, demonstrating the power of using a core heterocycle to build structural diversity. nih.gov Similarly, libraries of 1,4,5-trisubstituted 1,2,3-triazoles have been generated from 5-iodo-1,2,3-triazole precursors using palladium-catalyzed reactions. nih.gov
The oxazole ring serves as a stable, rigid core (a "scaffold") onto which various functional groups can be appended. By starting with 5-iodo-1,3-oxazole, chemists can introduce functionality not only at the C-5 position via the iodo group but also potentially at the C-2 and C-4 positions through other synthetic manipulations. nih.govnih.gov This multi-directional functionalization capability allows for the creation of three-dimensional, polyfunctionalized molecules with diverse chemical and physical properties, suitable for screening as potential drug candidates, organic materials, or probes for chemical biology.
Mechanistic Investigations of Reactions Involving 5 Iodo 1,3 Oxazole Hydrochloride
Elucidation of Reaction Pathways for Its Synthesis
The synthesis of 5-iodo-1,3-oxazole hydrochloride typically involves the formation of the oxazole (B20620) ring followed by a regioselective iodination step. Several synthetic routes to the core oxazole structure have been developed, often followed by direct iodination.
One common pathway involves the metallation of a pre-formed 1,3-oxazole. The oxazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This deprotonation preferentially occurs at the most acidic proton, which is often at the C2 position. However, through a process known as "halogen dance" rearrangement or by directed ortho-metalation, a lithiated species at the C5 position can be generated from a 5-bromo precursor. Subsequent quenching of this 5-lithio-1,3-oxazole intermediate with an iodine source, such as molecular iodine (I₂), yields the 5-iodo-1,3-oxazole. The final step to obtain the hydrochloride salt involves treatment with hydrochloric acid.
Another plausible mechanism involves the cyclization of an iodinated precursor. For instance, an α-iodo ketone can react with an amide in a variation of the Robinson-Gabriel synthesis. Alternatively, iodine-mediated oxidative cyclization reactions provide a direct route. In one proposed mechanism, an alkyne reacts with an iodine cation (I⁺), generated electrochemically or from an iodine source, which is then trapped by a nitrile in a Ritter-type reaction. researchgate.net The resulting intermediate cyclizes to form the 2,4,5-trisubstituted oxazole ring, where one of the substituents is iodine. researchgate.net
The table below summarizes representative synthetic approaches.
| Starting Material | Reagents | Key Intermediate | Product |
| 1,3-Oxazole | 1. n-BuLi, THF, -78°C; 2. I₂ | 5-Lithio-1,3-oxazole | 5-Iodo-1,3-oxazole |
| 5-Bromo-1,3-oxazole | 1. n-BuLi, THF, 0°C; 2. I₂ | 5-Lithio-4-bromo-1,3-oxazole | 4-Bromo-5-iodo-1,3-oxazole |
| Alkyne, Nitrile | I₂ (electrolysis), H₂O | Nitrilium ion | 5-Iodo-substituted oxazole |
| α-Iodo Ketone, Amide | Dehydrating agent (e.g., H₂SO₄) | α-Acylamino-α-iodo ketone | 5-Iodo-substituted oxazole |
Understanding Regioselectivity and Stereoselectivity in Functionalization
The functionalization of 5-iodo-1,3-oxazole is dominated by reactions at the C-I bond, but modification of other positions on the oxazole ring can also be achieved with a high degree of regiocontrol.
Regioselectivity: The inherent reactivity of the oxazole ring dictates the position of substitution. The ring is generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. pharmaguideline.com When such reactions do occur, the substitution pattern is typically C4 > C5 > C2. pharmaguideline.com However, a more reliable and common strategy for regioselective functionalization is directed metallation. As mentioned previously, treatment with a strong base can lead to deprotonation at a specific carbon. The choice of base, solvent, and temperature can influence the site of lithiation, allowing for the introduction of various electrophiles at a predetermined position. For instance, lithiation of a 2-substituted oxazole often occurs at the C5 position, whereas an unsubstituted oxazole is typically lithiated at C2. The presence of the iodo-group at C5 makes this position the primary site for reactions like cross-coupling and halogen-metal exchange, effectively directing functionalization to this site.
Stereoselectivity: As the 1,3-oxazole ring is an aromatic, planar system, stereoselectivity is not a factor in reactions that directly functionalize the ring atoms. However, it becomes a critical consideration when substituents with chiral centers are introduced or when the oxazole is part of a larger, stereochemically complex molecule. In such cases, the stereochemical outcome of a reaction, such as a cross-coupling, is determined by the mechanism of the specific reaction (e.g., retention of configuration in transmetalation) and the influence of existing stereocenters in the substrate or reagent. libretexts.org
Mechanistic Insights into Metal-Catalyzed Cross-Coupling Processes
The carbon-iodine bond at the C5 position of 5-iodo-1,3-oxazole is an excellent electrophilic site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. These reactions provide powerful methods for forming new carbon-carbon bonds.
The general mechanism for these palladium-catalyzed reactions proceeds through a well-established catalytic cycle:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The 5-iodo-1,3-oxazole undergoes oxidative addition to the Pd(0) center, breaking the C-I bond and forming a new organopalladium(II) complex. libretexts.orgwikipedia.org This is typically the rate-determining step, and the high reactivity of the C-I bond (compared to C-Br or C-Cl) facilitates this process. libretexts.orgwikiwand.com
Transmetalation: In this step, the organic group from an organometallic nucleophile is transferred to the palladium(II) center, displacing the halide.
In the Suzuki-Miyaura reaction , an organoboron reagent (e.g., a boronic acid, R²-B(OH)₂) is activated by a base to form a boronate complex. This complex then transfers its organic group (R²) to the palladium center. wikipedia.orgyonedalabs.com
In the Negishi reaction , an organozinc reagent (R²-ZnX) is used, and the organic group (R²) is transferred directly to the palladium complex. wikiwand.comwikipedia.org
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the oxazole ring and R²) from the palladium center, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. libretexts.orgwikipedia.org
The choice of ligands on the palladium catalyst is crucial for stabilizing the metal center, promoting the individual steps of the cycle, and preventing catalyst decomposition. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more complex Buchwald-type ligands, are commonly employed. yonedalabs.comorganic-chemistry.org
The following table details typical conditions for these cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, DMF, Dioxane | Good to Excellent |
| Negishi | Organozinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | Not required | THF, DMF | Good to Excellent |
| Stille | Organostannane | Pd(PPh₃)₄ | Not required | Toluene, THF | Good to High |
| Heck | Alkene | Pd(OAc)₂/Ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Moderate to Good |
Proposed Mechanisms for Iodine-Mediated Reactions and Other Transformations
Beyond being a substrate for cross-coupling, the iodine atom on the oxazole ring can participate in other important transformations, most notably halogen-metal exchange.
Lithium-Halogen Exchange: This is a powerful and widely used reaction for functionalizing aryl halides. The mechanism involves the treatment of 5-iodo-1,3-oxazole with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperature. The rate of exchange follows the trend I > Br > Cl, making iodo-oxazoles ideal substrates. princeton.edu The proposed mechanism involves a nucleophilic attack of the carbanion from the organolithium reagent on the iodine atom of the oxazole. wikipedia.orgstackexchange.com This forms a transient "ate-complex" which then resolves to form the more stable 5-lithio-1,3-oxazole and the corresponding alkyl iodide (e.g., iodobutane). wikipedia.org This newly formed organolithium species is a potent nucleophile and can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to introduce new functional groups at the C5 position. This process is kinetically controlled and often proceeds very rapidly even at low temperatures. princeton.edu
Other Transformations:
Iodine-Mediated Cyclizations: In some synthetic pathways, the iodine atom can be part of a hypervalent iodine species, which can mediate oxidative cyclizations to form the oxazole ring itself from acyclic precursors. nsf.govnih.gov For example, an α-iodanyl ketone intermediate can react with a nitrile, followed by cyclization to form the oxazole ring. nih.gov
Radical Reactions: Under certain conditions, such as photochemical activation or in the presence of radical initiators, the C-I bond can undergo homolytic cleavage to generate an oxazol-5-yl radical. This radical can then participate in various radical-based C-C or C-heteroatom bond-forming reactions. Proposed mechanisms for some iodine-mediated reactions involve the formation of key iodine radicals via visible-light or heat-induced homolysis of I₂. researchgate.net
Spectroscopic and Advanced Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure, including the connectivity and spatial relationships of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used for the structural analysis of organic compounds. For 5-iodo-1,3-oxazole, these techniques reveal the number and electronic environment of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum of the parent 5-iodo-1,3-oxazole would be expected to show two distinct signals corresponding to the two protons on the oxazole (B20620) ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen, nitrogen, and iodine atoms. The proton at the C2 position would likely appear at a different chemical shift than the proton at the C4 position, reflecting their unique electronic environments within the heterocyclic ring.
In the ¹³C NMR spectrum of 5-iodo-1,3-oxazole, three signals would be anticipated, one for each carbon atom in the oxazole ring. The carbon atom bonded to the iodine (C5) would exhibit a characteristic chemical shift due to the heavy atom effect of iodine. The chemical shifts of the other two carbons (C2 and C4) provide further confirmation of the ring structure. The specific chemical shift values are sensitive to the solvent used and the concentration of the sample.
For the hydrochloride salt, the protonation of the nitrogen atom would further influence the electronic environment and, consequently, the chemical shifts of the nearby protons and carbons. This is often observed as a downfield shift for the adjacent protons.
Table 1: Predicted NMR Data for 5-iodo-1,3-oxazole
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| H2 | 8.0 - 8.5 | Singlet |
| H4 | 7.0 - 7.5 | Singlet |
| C2 | 150 - 155 | Singlet |
| C4 | 120 - 125 | Singlet |
| C5 | 85 - 95 | Singlet |
To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, a variety of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In 5-iodo-1,3-oxazole, a COSY spectrum would show no cross-peaks, confirming that the two protons on the ring are not on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the signal for the H2 proton and the C2 carbon, and between the H4 proton and the C4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For 5-iodo-1,3-oxazole, the H2 proton would show correlations to the C4 and C5 carbons, while the H4 proton would show correlations to the C2 and C5 carbons. These correlations are instrumental in confirming the connectivity of the oxazole ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. For a small molecule like 5-iodo-1,3-oxazole, these experiments could show spatial proximity between the ring protons.
ADEQUATE and CLIP-HSQMBC: These are more advanced experiments that can provide even more detailed information about carbon-carbon and long-range proton-carbon connectivities, respectively, and would further solidify the structural assignment.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 5-iodo-1,3-oxazole (C₃H₂INO), the exact mass can be calculated and compared to the experimentally measured value. uni.lu The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable. For the hydrochloride salt (C₃H₃ClNO), the measured mass would correspond to the protonated molecule [M+H]⁺.
Table 2: Predicted HRMS Data for 5-iodo-1,3-oxazole
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₃H₃INO⁺ | 195.9254 |
| [M+Na]⁺ | C₃H₂INNaO⁺ | 217.9073 |
Data derived from computational predictions for the parent compound. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing reaction mixtures, assessing compound purity, and identifying byproducts. In the context of 5-iodo-1,3-oxazole hydrochloride research, LC-MS would be used to monitor the progress of its synthesis and to ensure the final product is pure. The retention time from the LC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight of the eluted compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the oxazole ring and the C-I bond. Key expected absorptions include:
C=N stretching: Typically observed in the region of 1680-1620 cm⁻¹.
C-O-C stretching: The ring ether linkage would show characteristic bands, often in the 1250-1020 cm⁻¹ range.
C-H stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.
C-I stretching: This bond vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
N-H stretching: For the hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretch would be expected in the region of 3300-2500 cm⁻¹.
While a specific experimental IR spectrum for this compound is not available, data from related oxazole structures confirms these general absorption regions. chemmethod.com For the parent compound, oxazole, gas-phase IR spectra show characteristic absorptions that help in assigning the vibrational modes of substituted analogs. nist.gov Studies on hydrated oxazole clusters also provide insight into how intermolecular interactions, such as those present in a salt, can shift vibrational frequencies. researchgate.netdoaj.org
Table 3: General IR Absorption Regions for Oxazole Derivatives
| Functional Group | Typical Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| N⁺-H Stretch (salt) | 3300 - 2500 (broad) |
| C=N Stretch | 1680 - 1620 |
| C-O-C Stretch | 1250 - 1020 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive analytical method for the absolute determination of a molecule's three-dimensional structure in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. For a novel compound such as this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure, including the constitution of the oxazole ring, the position of the iodine substituent, and the conformation of the molecule.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the atomic positions can be resolved. While this method is unparalleled in its ability to provide structural proof, its application is contingent upon the ability to grow suitable single crystals of the target compound.
A review of the current scientific literature did not yield specific X-ray crystallographic data for this compound. However, the technique has been successfully applied to characterize related heterocyclic structures, such as substituted 1,3,4-thiadiazole (B1197879) and 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives, confirming their molecular geometries and intermolecular interactions in the solid state. mdpi.commdpi.com Should suitable crystals of this compound be obtained, X-ray crystallography would be the ideal method to elucidate its precise solid-state architecture.
Chromatographic Purification and Analytical Techniques
Chromatographic methods are indispensable tools in synthetic chemistry for the separation, isolation, and analysis of chemical compounds. The purification of a crude reaction mixture to isolate a target compound and the subsequent verification of its purity are critical steps in chemical research.
Flash chromatography is a rapid and efficient preparative column chromatography technique widely employed for the purification of organic compounds from reaction mixtures. chromtech.com The method utilizes a stationary phase, most commonly silica (B1680970) gel, packed into a column. A solvent system, referred to as the mobile phase or eluent, is pushed through the column under positive pressure, typically using compressed air or a pump. chromtech.com
The separation is based on the differential adsorption of the components of the mixture to the polar silica gel surface. Non-polar compounds have weaker interactions with the silica gel and are eluted more quickly by a non-polar mobile phase. Conversely, more polar compounds adsorb more strongly and require a more polar mobile phase to be eluted from the column. For nitrogen-containing heterocyclic compounds, which can be basic, it is sometimes necessary to add a small amount of a competing base like triethylamine (B128534) to the eluent to prevent peak tailing and improve separation. rochester.edu Alternatively, amine-functionalized silica can be used. wfu.edu
The general procedure involves several key steps, from selecting an appropriate solvent system using thin-layer chromatography (TLC) to packing the column and collecting the separated fractions. rochester.edumit.edu The choice of solvent for loading the sample onto the column is also critical; often, the crude mixture is dissolved in a minimal amount of a strong solvent and applied to the column, or it is pre-adsorbed onto a small amount of silica gel (dry loading) to ensure a narrow starting band and optimal separation. rochester.edubiotage.com
Below is a table outlining the typical parameters for the purification of a moderately polar heterocyclic compound like an iodo-oxazole derivative.
Table 1: Representative Parameters for Flash Silica Gel Chromatography
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Stationary Phase | The solid adsorbent used for separation. | Silica Gel (60 Å, 200–300 mesh) |
| Mobile Phase (Eluent) | Solvent system used to move the sample through the column. Polarity is often increased gradually (gradient elution). | Hexanes/Ethyl Acetate (B1210297) (e.g., gradient from 100:0 to 70:30) |
| Sample Loading | Method of applying the crude mixture to the column. | Dry loading (pre-adsorbed on silica) or minimal volume of DCM/Toluene. rochester.edu |
| Elution | Process of passing the mobile phase through the column to separate components. | Positive pressure applied via pump or compressed air. |
| Fraction Collection | Collecting the eluent in separate tubes as it exits the column. | Performed manually or with an automated fraction collector. |
| Monitoring | Tracking the separation progress. | Thin-Layer Chromatography (TLC) analysis of collected fractions. |
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to determine the purity of a substance and to separate, identify, and quantify its components. nih.gov For the analysis of small organic molecules like this compound, reverse-phase HPLC (RP-HPLC) is the most common mode employed. sigmaaldrich.com
In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles that have been surface-modified with C8 or C18 alkyl chains. sigmaaldrich.comwikipedia.org The mobile phase is polar, usually a mixture of water or an aqueous buffer and a water-miscible organic solvent such as acetonitrile (B52724) or methanol. springernature.com Separation occurs based on the analyte's polarity; less polar (more hydrophobic) compounds interact more strongly with the non-polar stationary phase and are retained longer, while more polar compounds pass through the column more quickly. wikipedia.org
A sample solution is injected into the mobile phase stream, and as it passes through the column, its components are separated. A detector, commonly a UV-Vis detector set to a wavelength where the analyte absorbs light, measures the concentration of each component as it elutes. The output is a chromatogram, which plots the detector response against time. The time at which a specific compound elutes is known as its retention time. The purity of the sample is typically calculated by taking the area of the main compound's peak as a percentage of the total area of all peaks in the chromatogram. For halogenated compounds, specialized columns, such as those with a pentafluorophenyl phase, can offer alternative selectivity and improved separation from dehalogenated impurities. researchgate.net A validated HPLC method for the oxazole-containing drug oxaprozin (B1677843) utilized a C18 column with an acetonitrile/buffer mobile phase and UV detection at 254 nm, illustrating a typical setup. researchgate.net
The table below summarizes the key aspects of a typical HPLC method for purity assessment.
Table 2: Typical Parameters for HPLC Purity Analysis
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Technique | The mode of liquid chromatography used. | Reverse-Phase HPLC (RP-HPLC) |
| Column (Stationary Phase) | The heart of the separation system. | C18-bonded silica (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | The solvent that carries the sample through the column. | A gradient of Water (A) and Acetonitrile (B), often with a modifier like formic acid or ammonium (B1175870) formate. researchgate.net |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min |
| Detection | The method used to "see" the compounds as they elute. | UV-Vis Detector (e.g., at 220 nm or 254 nm) |
| Output | The result of the analysis. | Chromatogram showing peaks for each component. |
| Quantification | How purity is determined from the output. | Peak area integration; Purity % = (Area of Main Peak / Total Peak Area) x 100 |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3,4-thiadiazole |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |
| Silica Gel |
| Triethylamine |
| Hexane |
| Ethyl Acetate |
| Dichloromethane (DCM) |
| Toluene |
| Water |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonium Formate |
Computational and Theoretical Studies of 5 Iodo 1,3 Oxazole Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameters
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a variety of properties for 5-iodo-1,3-oxazole hydrochloride, including its electronic distribution, reactivity, and spectroscopic characteristics.
Electronic Structure and Reactivity: The electronic properties of oxazole (B20620) derivatives are significantly influenced by substituents on the ring. researchgate.net In the case of this compound, the iodine atom at the C5 position and protonation at the nitrogen atom are expected to be key determinants of its electronic behavior. The iodine atom, being a halogen, can participate in halogen bonding and also influences the electron density of the oxazole ring through inductive and resonance effects. Protonation of the nitrogen atom to form the hydrochloride salt would significantly increase the electron-deficient nature of the ring, making it more susceptible to certain types of reactions.
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the iodine and the positive charge from protonation are expected to lower the energy of the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to the unprotonated 5-iodo-1,3-oxazole or the parent oxazole molecule.
Molecular Electrostatic Potential (MEP) maps generated through DFT can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the protonated oxazole ring, the region around the positively charged nitrogen and the adjacent carbon atoms would be highly electron-deficient, making them potential sites for nucleophilic attack.
Spectroscopic Parameters: DFT calculations are also instrumental in predicting spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. By calculating the vibrational modes, one can assign the peaks in an experimental IR spectrum to specific bond stretches and bends within the molecule. Similarly, calculated NMR chemical shifts can aid in the structural elucidation and confirmation of the compound. For this compound, DFT could predict the characteristic vibrational frequencies of the oxazole ring, the C-I bond, and the N-H bond of the hydrochloride.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Oxazoles This table presents illustrative data from studies on related oxazole derivatives to demonstrate the type of information obtainable from DFT calculations. Specific values for this compound would require dedicated computational studies.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Oxazole | -1.58 | 9.534 | 14.024 | 1.58 |
| 2-Cyano-oxazole | 40.23 | 10.222 | 12.635 | 4.96 |
| 5-Cyano-oxazole | 38.34 | 10.234 | 12.722 | 2.91 |
Data adapted from studies on substituted oxazoles. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of a molecule. These aspects are particularly important for this compound, as they govern its behavior in condensed phases and its potential interactions with biological targets.
Conformational Analysis: The oxazole ring itself is planar and relatively rigid. However, if substituents were present, different conformations could arise from rotation around single bonds. For this compound, the primary conformational aspects would relate to the orientation of the counter-ion and its interaction with the protonated oxazole ring. Molecular modeling techniques, such as potential energy surface scans, can identify the most stable conformations of the ion pair.
Intermolecular Interactions: In a solid or solution phase, this compound would engage in various intermolecular interactions. MD simulations can model the dynamic behavior of multiple molecules over time, providing insights into these interactions. Key interactions would include:
Hydrogen Bonding: Strong hydrogen bonds are expected between the proton on the oxazole nitrogen (N-H+) and the chloride anion (Cl-). Additionally, hydrogen bonds could form with solvent molecules if the compound is in solution.
Halogen Bonding: The iodine atom at the C5 position can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules. acs.org This type of interaction is known to be significant in the crystal packing of halogenated compounds.
π-π Stacking: The aromatic oxazole rings can stack on top of each other, leading to stabilizing π-π interactions.
MD simulations can quantify the strength and lifetime of these interactions, providing a detailed picture of the supramolecular assembly of the compound.
Table 2: Potential Intermolecular Interactions in this compound This table outlines the expected intermolecular interactions based on the structure of the compound and findings from related halogenated and heterocyclic systems.
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bonding | Oxazole N-H+ | Chloride anion (Cl-) | Primary interaction stabilizing the ion pair. |
| Halogen Bonding | C-I | Electron-rich atoms (e.g., O, N) | Influences crystal packing and molecular recognition. |
| π-π Stacking | Oxazole ring π-system | Oxazole ring π-system | Contributes to the stability of the solid-state structure. |
| van der Waals Forces | All atoms | All atoms | General attractive and repulsive forces. |
Prediction of Reactivity and Reaction Mechanisms through Computational Chemistry
Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, these methods can predict how the molecule will behave in different chemical environments and can guide the design of synthetic routes.
Reactivity Prediction: The reactivity of the oxazole ring is influenced by the electron-donating or -withdrawing nature of its substituents. semanticscholar.org In this compound, the protonated nitrogen makes the ring highly electron-deficient. This generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. pharmaguideline.com The C2 position in oxazoles is typically the most electron-deficient and prone to nucleophilic attack or deprotonation. semanticscholar.orgpharmaguideline.com The iodine at C5 can act as a leaving group in nucleophilic substitution reactions.
Computational methods can calculate reactivity indices, such as Fukui functions and dual descriptors, to predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. These calculations would likely confirm the increased susceptibility of the protonated oxazole ring to nucleophilic attack.
Reaction Mechanism Elucidation: When a reaction is proposed, computational chemistry can be used to map out the entire reaction pathway, including transition states and intermediates. By calculating the energy barriers for different possible pathways, the most likely mechanism can be determined. For instance, in a nucleophilic substitution reaction where the iodine atom is replaced, calculations could determine whether the reaction proceeds through an addition-elimination mechanism or a direct displacement. DFT calculations have been used to investigate radical C-H arylation reactions of oxazoles, suggesting a base-promoted homolytic aromatic substitution mechanism. acs.org
Table 3: Predicted Reactivity of this compound Based on Computational Models of Related Compounds This table summarizes the predicted reactivity based on general principles of oxazole chemistry and computational studies on analogous systems.
| Reaction Type | Predicted Reactive Site(s) | Rationale |
| Nucleophilic Attack | C2, C5 | C2 is inherently electron-deficient in oxazoles; C5 is activated by the iodine substituent. Protonation enhances the electrophilicity of the ring. |
| Electrophilic Substitution | Less favorable | The protonated ring is strongly deactivated towards electrophiles. |
| Deprotonation | C2-H | The C2 proton is the most acidic in the oxazole ring. |
| Radical Reaction | C2 | Can be a site for radical substitution reactions. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for 5-Iodo-1,3-Oxazole Hydrochloride
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For this compound, research is moving beyond traditional multi-step processes that often involve harsh reagents and generate significant waste.
Future synthetic strategies are focusing on:
Direct C-H Iodination: Developing methods for the direct iodination of the C-5 position of a pre-formed oxazole (B20620) ring is a primary goal. This avoids the need to carry the iodine atom through the entire ring-formation sequence.
Metal-Free Synthesis: There is a growing interest in metal-free synthetic routes to reduce cost and toxicity. nih.gov For instance, methods using PhIO as an oxygen source in the presence of TfOH or Tf2NH have been used for the regioselective assembly of substituted oxazoles. organic-chemistry.org
One-Pot Reactions: One-pot syntheses, such as modifications of the van Leusen oxazole synthesis, are being explored to improve efficiency. ijpdd.orgnih.gov This reaction creates 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in a single step, offering a direct route to the oxazole core. nih.govgoogle.com A recent advancement involves the direct use of carboxylic acids activated by a triflylpyridinium reagent, which tolerates a broad range of functional groups. nih.gov
Sustainable Catalysis: The use of copper-catalyzed reactions, which are often more sustainable than those using precious metals like palladium, is a promising avenue. Copper catalysts have been employed for the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids in the presence of iodine. organic-chemistry.org
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Modified van Leusen Synthesis | One-pot reaction of aldehydes (or activated carboxylic acids) with TosMIC. nih.govnih.gov | High efficiency, readily available starting materials. | Use of ionic liquids for solvent recyclability; microwave-assisted reactions for speed. organic-chemistry.orgnih.gov |
| Iodine-Mediated Cyclization | Tandem oxidative cyclization using iodine as a catalyst/reagent. organic-chemistry.org | Atom economy, often milder conditions. | Application to a wider range of substrates to form the oxazole ring. |
| Metal-Free Annulation | Using reagents like PhIO as an oxygen source to construct the oxazole ring. organic-chemistry.org | Avoids transition-metal contamination and associated costs. | Improving regioselectivity and functional group tolerance. |
Exploration of New Reactivity Patterns and Derivatizations at the 5-Iodo Position
The iodine atom at the C-5 position is not merely a placeholder; it is a highly versatile functional handle for introducing molecular complexity. The carbon-iodine bond is relatively weak, making it an excellent leaving group and an ideal site for cross-coupling reactions.
Emerging research in this area includes:
Cross-Coupling Reactions: The 5-iodo substituent is perfectly suited for a variety of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise installation of aryl, alkenyl, alkynyl, and amino groups, respectively. This has been demonstrated in related systems where direct arylation at the C-5 position of oxazoles is achieved with high regioselectivity. organic-chemistry.org
Halogen Dance Rearrangement: In some substituted oxazoles, a "halogen dance" rearrangement can occur, where a halogen migrates from one position to another upon treatment with a strong base. nih.gov Exploring this reactivity with 5-iodo-1,3-oxazole could provide access to otherwise difficult-to-synthesize isomers.
Metal-Halogen Exchange: The iodo group can be readily exchanged with a metal (typically lithium or magnesium) via reaction with organometallic reagents. The resulting 5-metallo-oxazole is a potent nucleophile that can react with a wide range of electrophiles, enabling the introduction of alkyl, silyl (B83357), and other functional groups. nih.gov
Photocatalysis: Visible-light photocatalysis offers a mild and powerful way to activate the C-I bond for radical-based transformations, opening up new, previously inaccessible reaction pathways.
| Reaction Type | Reagents/Catalysts | Group Introduced | Significance |
| Suzuki Coupling | Pd catalyst, boronic acid/ester | Aryl, Heteroaryl | Construction of bi-aryl systems common in medicinal chemistry. organic-chemistry.org |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl | Creation of rigid linkers for materials science and drug design. |
| Buchwald-Hartwig Amination | Pd catalyst, amine | Amino, Amide | Formation of C-N bonds, crucial for pharmaceuticals. |
| Metal-Halogen Exchange | n-BuLi, Grignard reagents | Organometallic species | Generates a nucleophilic C-5 position for reaction with electrophiles. nih.gov |
Applications in Advanced Materials Chemistry and Supramolecular Assembly
The unique electronic and structural features of the 5-iodo-1,3-oxazole ring make it an attractive candidate for the development of advanced materials.
Key areas of exploration are:
Halogen Bonding: The iodine atom at the C-5 position is a potent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction that is increasingly being used to control the self-assembly of molecules in the solid state. This allows for the rational design of crystalline materials, liquid crystals, and gels with specific, predictable structures and properties.
Organic Electronics: Oxazole-containing molecules are known to have interesting photophysical properties and are found in some organic light-emitting diode (OLED) materials. The heavy iodine atom in 5-iodo-1,3-oxazole can enhance intersystem crossing, potentially making it a useful component in phosphorescent emitters or photosensitizers.
Conductive Polymers: By using derivatization reactions at the 5-iodo position (e.g., repeated Stille or Suzuki couplings), it is possible to synthesize conjugated polymers incorporating the oxazole ring. These materials could have applications as organic semiconductors or sensors.
Peptidomimetics: The oxazole ring is often used as a replacement for amide bonds in peptides (a peptidomimetic) to improve stability and bioavailability. nih.gov The ability to functionalize the 5-position allows for the attachment of side chains that can mimic natural amino acids or introduce novel functionalities.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To move from laboratory-scale research to industrial application, the synthesis of this compound must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.
The integration of these technologies focuses on:
Enhanced Safety and Scalability: Flow reactors handle small volumes of reactants at any given time, which significantly improves heat transfer and minimizes the risks associated with exothermic reactions or the handling of hazardous intermediates. This has been demonstrated in the flow synthesis of related 1,3,4-oxadiazoles, where residence times were as short as 10 minutes. d-nb.infobeilstein-journals.org
Process Optimization: Automated platforms allow for the rapid screening of reaction parameters (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal conditions for yield and purity. durham.ac.uk
Telescoped Synthesis: Multiple reaction steps can be "telescoped" into a single, continuous sequence without the need for manual workup or isolation of intermediates. uc.pt For example, a flow process could be designed to first synthesize the oxazole ring, then perform the iodination, and finally execute a cross-coupling reaction, all in one continuous operation. durham.ac.uk
In-line Purification: Integrating purification modules, such as solid-supported scavengers or in-line chromatography, into the flow path can deliver the final product in high purity, streamlining the entire production process. d-nb.infobeilstein-journals.org The synthesis of 1,2,3-triazole-containing macrocycles using a copper flow reactor highlights the power of this approach for complex heterocyclic synthesis. nih.gov
| Technology | Advantage | Application to this compound |
| Flow Chemistry | Improved safety, superior heat/mass transfer, easy scalability. beilstein-journals.org | Safe handling of iodinating agents and organometallic intermediates; rapid production. |
| Automated Synthesis | High-throughput screening of reaction conditions. durham.ac.uk | Fast optimization of coupling reactions or novel synthetic routes. |
| Telescoped Reactions | Reduced manual handling, improved efficiency, less waste. uc.pt | Multi-step synthesis (e.g., cyclization followed by derivatization) in a single continuous process. |
| In-line Purification | Continuous product purification without batch workup. d-nb.info | Integration of scavenger resins or chromatography to isolate the pure compound directly from the reactor effluent. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-iodo-1,3-oxazole hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of iodinated oxazole derivatives often involves cyclization reactions or halogenation of preformed oxazole scaffolds. For example, copper-catalyzed cycloaddition (CuAAC) methods, which are robust for generating triazole derivatives, can be adapted for oxazole systems by substituting alkynes with suitable precursors . Key parameters include temperature control (e.g., 333 K for palladium-catalyzed reactions ), pH adjustment (acidic conditions for HCl salt formation), and stoichiometric ratios of iodinating agents (e.g., iodine monochloride). Yield optimization may require iterative screening of catalysts (e.g., Cu(I) or Pd(II)) and solvents (methanol/water mixtures are common ).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the oxazole ring structure and iodine substitution pattern.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., theoretical MW ~264.33 g/mol for related oxazole derivatives ).
- HPLC/LC-MS : Quantify purity (≥95% as per CAS standards ) and detect byproducts.
- Elemental Analysis : Validate chloride content via titrimetric methods or ion chromatography.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Degradation : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (common for oxazoles above 150°C).
- Light Sensitivity : Store in amber vials to prevent photodehalogenation, a known issue for iodoheterocycles .
- Humidity Control : Desiccate at ≤25°C to avoid hydrolysis of the oxazole ring or HCl salt dissociation.
Advanced Research Questions
Q. How can computational modeling guide the regioselective functionalization of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the oxazole ring. For example:
- Iodine as a Directing Group : The electron-withdrawing iodine atom polarizes the oxazole ring, making the 4-position susceptible to nucleophilic attack.
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings to replace iodine with aryl/alkynyl groups. Note that proto-dehalogenation side reactions may occur, requiring careful selection of ligands (e.g., biphenylphosphines) .
Q. What mechanistic insights explain contradictory results in the catalytic cyclization of iodinated oxazole precursors?
- Methodological Answer : Contradictions often arise from competing reaction pathways. For example:
- Oxazole vs. Triazole Formation : In CuAAC-like conditions, trace water or amine impurities may divert reactivity toward triazoles instead of oxazoles .
- Acid Catalysis : HCl concentration impacts protonation states of intermediates; excessive acid may degrade the oxazole ring . Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
Q. How can this compound be integrated into multicomponent reactions for bioactive compound libraries?
- Methodological Answer : Design one-pot reactions leveraging the iodine atom as a handle:
- Click Chemistry : Combine with azides or terminal alkynes for triazole-linked hybrids.
- Metal-Mediated Coupling : Utilize Pd/Ni catalysts to graft pharmacophores (e.g., quinazoline or imidazole moieties) onto the oxazole core .
- Retrosynthetic Planning : AI-driven tools (e.g., Template_relevance models) can propose routes using databases like Reaxys or Pistachio .
Key Research Challenges
- Stereochemical Control : Oxazole derivatives lack chiral centers, but iodine’s steric effects can influence planar chirality in fused-ring systems.
- Scalability : Pilot-scale reactions may require flow chemistry setups to manage exothermic halogenation steps.
- Toxicity Profiling : Assess genotoxicity risks due to potential iodine release under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
